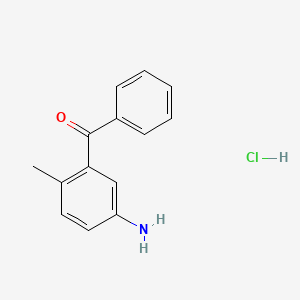
(5-氨基-2-甲基苯基)(苯基)甲酮盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Amino-2-methylphenyl)(phenyl)methanone hydrochloride is a useful research compound. Its molecular formula is C14H14ClNO and its molecular weight is 247.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5-Amino-2-methylphenyl)(phenyl)methanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Amino-2-methylphenyl)(phenyl)methanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗炎活性
已合成一系列4-氨基苯甲酮,包括类似于(5-氨基-2-甲基苯基)(苯基)甲酮盐酸盐的衍生物,显示出高抗炎活性。发现这些化合物能有效抑制人外周血单核细胞受到LPS刺激后释放促炎细胞因子IL-1β和TNF-α。它们还被确认为有效且选择性的p38 MAP激酶抑制剂(Ottosen et al., 2003)。
色谱分析
在分析化学领域,已开发了色谱技术,用于分离和定量测定与(5-氨基-2-甲基苯基)(苯基)甲酮盐酸盐结构相关的化合物。例如,使用薄层色谱和柱色谱开发了两种分离5-氨基-4-氯-2-苯基-3(2H)-吡啶酮的方法,这是一种具有结构相似性的化合物(Dulak et al., 1967)。
抗分枝杆菌活性
研究表明,(5-氨基-2-甲基苯基)(苯基)甲酮盐酸盐的衍生物具有抗分枝杆菌活性。例如,某些衍生物对异烟肼耐药结核分枝杆菌表现出良好的活性,展示了它们在结核病治疗中的潜力(Ali & Yar, 2007)。
氢键研究
对与(5-氨基-2-甲基苯基)(苯基)甲酮盐酸盐结构相关的分子进行的研究揭示了氢键模式的见解。例如,对相关化合物的氢键结构进行的研究提供了有关分子相互作用和结构的宝贵信息(Quiroga et al., 2010)。
分子对接和DFT研究
最近的研究涉及合成和表征类似于(5-氨基-2-甲基苯基)(苯基)甲酮盐酸盐的化合物,随后进行密度泛函理论(DFT)计算和分子对接研究。这些研究有助于了解化合物的分子结构、键合特征和潜在的抗菌活性(Shahana & Yardily, 2020)。
合成和结构分析
已对类似于(5-氨基-2-甲基苯基)(苯基)甲酮盐酸盐的化合物进行合成和结构分析,以探索它们的晶体结构和化学性质。这包括对席夫碱衍生物的研究,以及使用NMR、X射线衍射和DFT计算对其进行表征(Kaur et al., 2015)。
作用机制
Target of Action
It is known that similar compounds with an indole nucleus bind with high affinity to multiple receptors . These receptors could potentially be the targets of this compound.
Mode of Action
Based on the properties of similar compounds, it can be inferred that it interacts with its targets, leading to changes at the molecular level .
Biochemical Pathways
Indole derivatives, which share a similar structure, are known to have diverse biological activities .
Result of Action
Similar compounds with an indole nucleus have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
生化分析
Biochemical Properties
(5-Amino-2-methylphenyl)(phenyl)methanone hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, such as those responsible for the degradation of amino acids and the synthesis of nucleotides . These interactions often involve the formation of covalent bonds or non-covalent interactions, which can alter the activity of the enzymes and affect the overall biochemical pathways.
Cellular Effects
The effects of (5-Amino-2-methylphenyl)(phenyl)methanone hydrochloride on cells are diverse and depend on the type of cell and the concentration of the compound. In various cell types, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the activity of signaling proteins, leading to changes in the expression of genes involved in cell growth and differentiation. Additionally, it can affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
At the molecular level, (5-Amino-2-methylphenyl)(phenyl)methanone hydrochloride exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, and either inhibit or activate their activity . This binding can lead to changes in the conformation of the biomolecules, affecting their function. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the levels of specific mRNAs and proteins.
Temporal Effects in Laboratory Settings
The effects of (5-Amino-2-methylphenyl)(phenyl)methanone hydrochloride can change over time in laboratory settings. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function . In in vitro studies, the compound has been observed to degrade over time, which can lead to a decrease in its activity. In in vivo studies, the long-term effects of the compound on cellular function can vary depending on the dosage and duration of exposure.
Dosage Effects in Animal Models
In animal models, the effects of (5-Amino-2-methylphenyl)(phenyl)methanone hydrochloride vary with different dosages. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can cause significant changes in cellular processes . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a response. Additionally, at high doses, the compound can exhibit toxic or adverse effects, such as cell death or tissue damage.
Metabolic Pathways
(5-Amino-2-methylphenyl)(phenyl)methanone hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways . It can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. For example, the compound can inhibit enzymes involved in the synthesis of nucleotides, leading to a decrease in nucleotide levels and affecting DNA and RNA synthesis.
Transport and Distribution
The transport and distribution of (5-Amino-2-methylphenyl)(phenyl)methanone hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . These interactions can influence the localization and accumulation of the compound within different cellular compartments. For example, the compound may be transported into the nucleus, where it can interact with nuclear proteins and affect gene expression.
Subcellular Localization
The subcellular localization of (5-Amino-2-methylphenyl)(phenyl)methanone hydrochloride is an important factor that influences its activity and function . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it can interact with mitochondrial enzymes and affect cellular respiration.
属性
IUPAC Name |
(5-amino-2-methylphenyl)-phenylmethanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO.ClH/c1-10-7-8-12(15)9-13(10)14(16)11-5-3-2-4-6-11;/h2-9H,15H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DARVRLRHXSCJJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C(=O)C2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

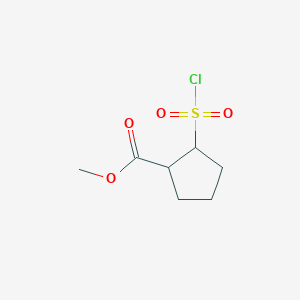
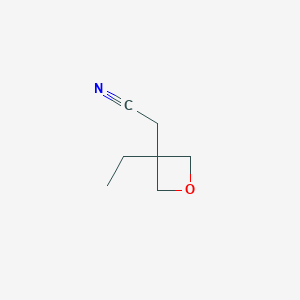
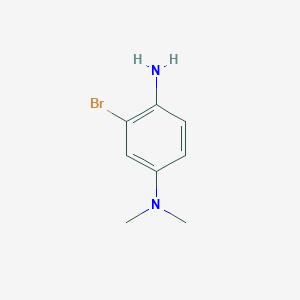
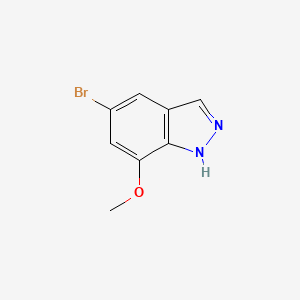
![6-Bromo-5-chloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B1380387.png)
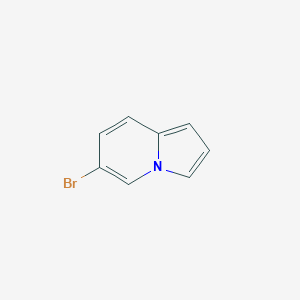
![5-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1380390.png)
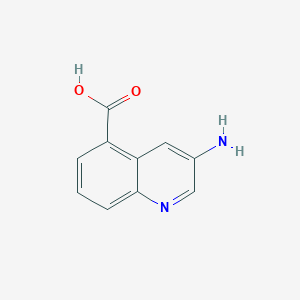
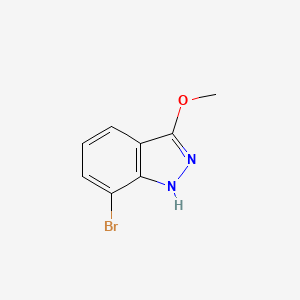
![1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine](/img/structure/B1380393.png)
![4-Bromo-2-chloro-1-cyclopropyl-1H-benzo[d]imidazole](/img/structure/B1380394.png)
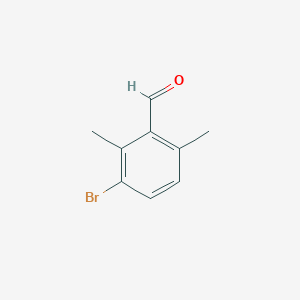
![6-Bromo-3-chloroimidazo[1,2-a]pyrazine](/img/structure/B1380397.png)
